5-Nitrothiophene-2-carboxylic acid
Overview
Description
5-Nitrothiophene-2-carboxylic acid: is a heterocyclic compound with the molecular formula C5H3NO4S and a molecular weight of 173.15 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a nitro group (-NO2) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the thiophene ring . This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science .
Mechanism of Action
Target of Action
5-Nitrothiophene-2-carboxylic acid is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It has been found that 5-nitrothiophenes are activated by the f420-dependent nitroreductase ddn and release nitric oxide . This mechanism of action is similar to that described for nitroimidazoles .
Biochemical Pathways
The activation of 5-nitrothiophenes by the f420-dependent nitroreductase ddn suggests that it may be involved in redox reactions .
Result of Action
The release of nitric oxide upon activation by the f420-dependent nitroreductase ddn suggests that it may have a role in modulating cellular redox status .
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation of benzothiophene amides, which function as nicotinamide ribosyltransferase inhibitors . This suggests that 5-Nitrothiophene-2-carboxylic acid may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Given its role in the synthesis of benzothiophene amides, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be used in the synthesis of benzothiophene amides, which function as nicotinamide ribosyltransferase inhibitors . This suggests that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Nitrothiophene-2-carboxylic acid involves the oxidation of 5-nitro-2-formylthiophene. The reaction is typically carried out in the presence of sodium acetate and acetic acid . The process involves the following steps:
- Dissolve 5-nitro-2-formylthiophene in acetic acid.
- Add sodium acetate to the solution.
- Introduce an oxidizing agent, such as hypohalides, to the reaction mixture.
- Stir the mixture at a controlled temperature until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts or activating agents.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 5-amino-2-thiophenecarboxylic acid.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Scientific Research Applications
Chemistry: 5-Nitrothiophene-2-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functional materials .
Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules, including potential antimicrobial and anticancer agents .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for developing drugs with anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and organic semiconductors. It is also used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Amino-2-thiophenecarboxylic acid: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
2-Nitrothiophene: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: 5-Nitrothiophene-2-carboxylic acid is unique due to the presence of both nitro and carboxylic acid functional groups on the thiophene ring. This combination imparts distinct chemical reactivity and allows for diverse synthetic transformations. The compound’s dual functionality makes it a versatile intermediate in organic synthesis and a valuable scaffold for developing bioactive molecules .
Properties
IUPAC Name |
5-nitrothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEPVPOHGXLUIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212509 | |
Record name | 5-Nitro-2-thenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6317-37-9 | |
Record name | 5-Nitro-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6317-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-2-thenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6317-37-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41707 | |
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Record name | 5-Nitro-2-thenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-2-thenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Nitro-2-thenoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL3FTQ5YCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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